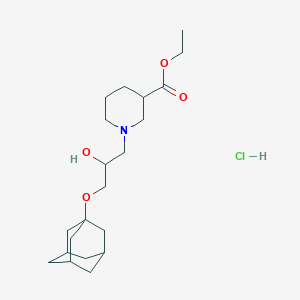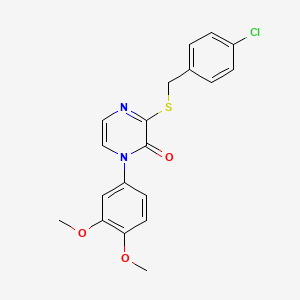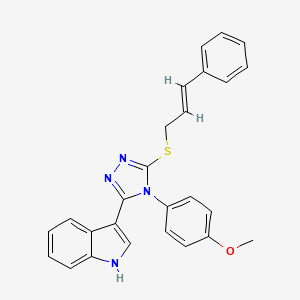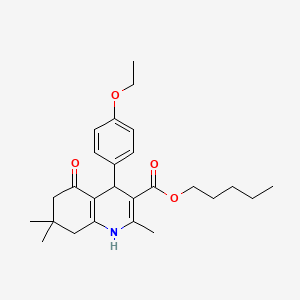
Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, is a derivative of hexahydroquinoline, which is a heterocyclic compound. The hexahydroquinoline core is a common motif in medicinal chemistry due to its presence in compounds with various biological activities. The specific structure of this compound suggests potential for interaction with biological targets, given the presence of a carboxylate ester, a pentyl group, and a substituted phenyl ring.
Synthesis Analysis
The synthesis of hexahydroquinoline derivatives can be complex, involving multiple steps and various reagents. For example, the reaction of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride can lead to chloro derivatives and a loss of the 1-N-alkyl groups, indicating the sensitivity of these compounds to reaction conditions . Another method involves the reaction of 1-benzoyl-2-(morpholin-4-yl)cyclohexene with ethyl 3-amino-3-thioxopropanoate, which can be further alkylated to produce thioesters . Additionally, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates can be synthesized through C–C bond formation between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers, followed by cyclization to form pyrido[2,1-a]isoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of hexahydroquinoline derivatives is characterized by a bicyclic system that includes a six-membered ring fused to a quinoline moiety. The presence of substituents such as the ethoxyphenyl group and the trimethyl moiety can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Hexahydroquinoline derivatives can undergo various chemical reactions. For instance, intramolecular cyclization can be used to form new ring systems, such as pyrimido[4,5-b]indoles, starting from related indole carboxylates . The reactivity of these compounds can also be influenced by the presence of functional groups, such as esters or amides, which can participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of hexahydroquinoline derivatives are influenced by their molecular structure. The lipophilicity of the compound can be affected by the length of the alkyl chain, such as the pentyl group, which can impact its solubility and membrane permeability. The presence of the carboxylate ester suggests potential hydrolytic sensitivity, which could be relevant for its stability and metabolic profile. The substituted phenyl ring may also contribute to the compound's ability to engage in π-π interactions or hydrogen bonding, which can be important for binding to biological targets.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound belongs to a broader class of 1,4-dihydro-4-oxoquinoline derivatives (4-quinolones), which have been synthesized through innovative methods for potential applications in medicinal chemistry and organic synthesis. Ondřej Píša and S. Rádl (2016) described the synthesis of 4-quinolones via BSA-mediated cyclization, highlighting the method's efficiency and versatility in producing a wide range of 1-alkyl/aryl 3-carboxylates and 3-nitriles, demonstrating the synthetic utility of these compounds in creating diverse molecular architectures (Píša & Rádl, 2016).
Structural Analysis and Reactivity
Research on the structural analysis and reactivity of similar quinoline derivatives has provided insights into their chemical behavior and potential applications. For example, the study of crystal structures and Hirshfeld surface analysis of related compounds has been used to understand their molecular interactions and stability. Yassir Filali Baba et al. (2019) conducted a study on the crystal structure of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, providing a basis for understanding the structural aspects of similar compounds (Filali Baba et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO4/c1-6-8-9-14-31-25(29)22-17(3)27-20-15-26(4,5)16-21(28)24(20)23(22)18-10-12-19(13-11-18)30-7-2/h10-13,23,27H,6-9,14-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZYPJMBECRBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OCC)C(=O)CC(C2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2518899.png)
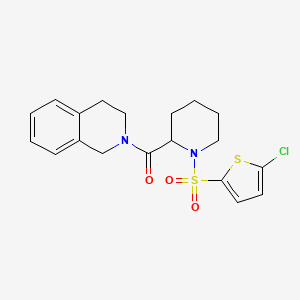
![1-(4-Chlorophenyl)-1'-phenyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2518901.png)
![Ethyl 3-[[9-[(2-ethoxycarbonyl-1-benzofuran-3-yl)amino]-9-oxononanoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2518902.png)
![Dimethyl 7-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2518903.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2518908.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide](/img/structure/B2518909.png)


